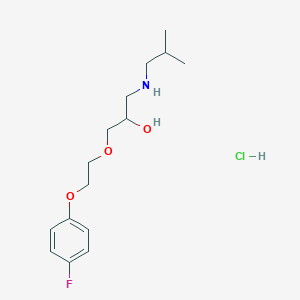

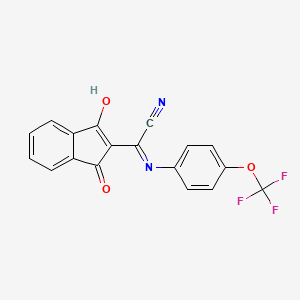

![molecular formula C17H10BrN3O B3011998 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-96-8](/img/structure/B3011998.png)

3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime (5-bromo-3-indenyl-5H-indeno[1,2-c]pyridazin-5-one oxime) is a novel heterocyclic compound that has been the subject of numerous scientific studies. It is a member of the indeno[1,2-c]pyridazin-5-one family of compounds and has shown promising results in various fields of study, including organic synthesis, drug discovery, and catalysis.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Studies have demonstrated the anti-inflammatory properties of 5H-Indeno[1,2-c]pyridazines, including compounds like 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime. The 5-keto derivatives of these compounds, in particular, exhibited significant anti-inflammatory activity. Furthermore, some derivatives also showed enhanced analgesic and antipyretic properties compared to traditional medications like acetylsalicylic acid (Cignarella et al., 1982); (Loriga et al., 1979).

Enzyme Inhibition Studies

The derivatives of 5H-indeno[1,2-c]pyridazin-5-one have been studied for their inhibitory effects on enzymes like monoamine oxidase (MAO). These compounds, especially those with lipophilic groups substituted in certain positions, showed higher activity and selectivity against MAO-B, an enzyme associated with neurological functions (Reniers et al., 2011).

Structural and Chemical Analysis

There have been significant efforts in analyzing the crystal and molecular structure of related compounds. For instance, the crystal structure of 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, a compound structurally similar to this compound, has been determined, which helps in understanding the molecular interactions and stability of these compounds (Bovio & Locchi, 1972).

Synthesis Techniques

There has been research into the synthesis of indeno[1,2-c]pyridazines, focusing on developing efficient and novel methods. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Dang et al., 2006); (Rimaz et al., 2017).

Mechanism of Action

Target of Action

The compound, also known as 3-(4-bromophenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine, primarily targets Acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any reduction in its activity can lead to dramatic behavioral changes, body movement impairment, and even reduced survival rates .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition disrupts the normal functioning of the cholinergic nervous system, affecting the transmission of nerve impulses . The compound’s nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .

Biochemical Pathways

The compound affects the biochemical pathways involving Reactive Oxygen Species (ROS) . Cells produce ROS through their routine metabolic pathways, but these compounds increase dramatically under cellular damage . The compound’s interaction with these pathways can lead to an increase in oxidative stress, which negatively affects different cellular components .

Result of Action

The compound’s action results in a decrease in AChE activity, leading to disrupted nerve impulse transmission . This can cause dramatic behavioral changes and body movement impairment . Additionally, the compound’s interaction with ROS pathways can lead to increased oxidative stress, affecting various cellular components .

properties

IUPAC Name |

3-(4-bromophenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrN3O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21-22/h1-9,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFWSUIDIQBXQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C2=NNC(=C3)C4=CC=C(C=C4)Br)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

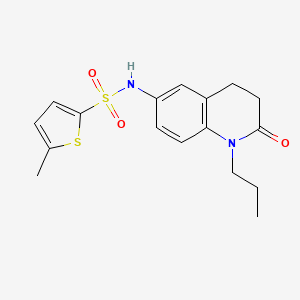

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)

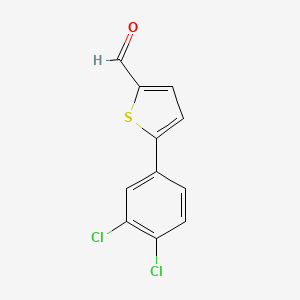

![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)

![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)